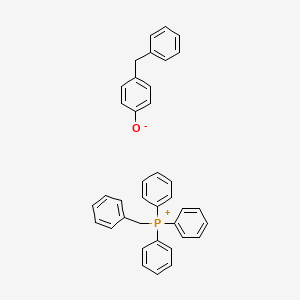
CID 121232549
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) is a complex compound with the molecular formula AlCrH9O10P and a molecular weight of 279.016859 . This compound is formed through the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves the reaction of phosphoric acid with aluminum hydroxide and chromium oxide (CrO3). The reaction conditions typically include controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The raw materials, including phosphoric acid, aluminum hydroxide, and chromium oxide (CrO3), are carefully measured and mixed to achieve the desired reaction .
Análisis De Reacciones Químicas
Types of Reactions: Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions: Common reagents used in these reactions include strong acids and bases, which facilitate the formation of different products. The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions .
Major Products Formed: The major products formed from these reactions include various phosphates and oxides, which have significant applications in different fields .
Aplicaciones Científicas De Investigación
Phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) has a wide range of scientific research applications. In chemistry, it is used as a catalyst and reagent in various reactions. In biology and medicine, it is utilized for its unique properties in drug formulation and delivery systems. In industry, it is employed in the production of coatings, pigments, and other materials .
Mecanismo De Acción
The mechanism of action of phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) involves its interaction with molecular targets and pathways. The compound exerts its effects through the formation of stable complexes with other molecules, which can influence various biochemical and physiological processes .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) include other phosphates and oxides, such as aluminum phosphate and chromium phosphate .
Uniqueness: What sets phosphoric acid, reaction products with aluminum hydroxide and chromium oxide (CrO3) apart from similar compounds is its unique combination of aluminum, chromium, and phosphoric acid, which imparts distinct properties and applications .
Propiedades
Fórmula molecular |
AlCrH9O10P |
|---|---|
Peso molecular |
279.02 g/mol |
InChI |
InChI=1S/Al.Cr.H3O4P.3H2O.3O/c;;1-5(2,3)4;;;;;;/h;;(H3,1,2,3,4);3*1H2;;; |
Clave InChI |
BUCHKYZFUNOEGY-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.OP(=O)(O)O.O=[Cr](=O)=O.[Al] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


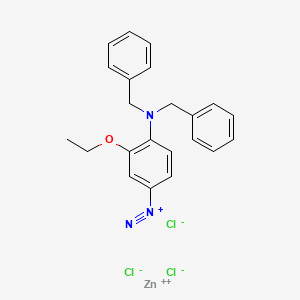
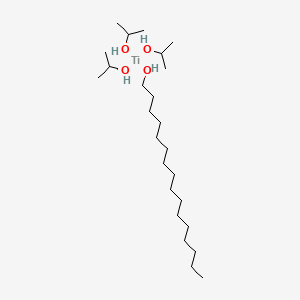

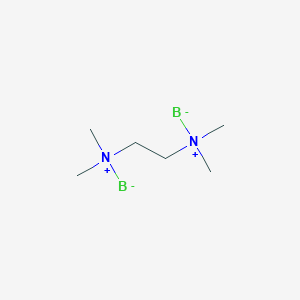
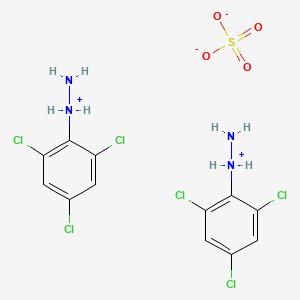
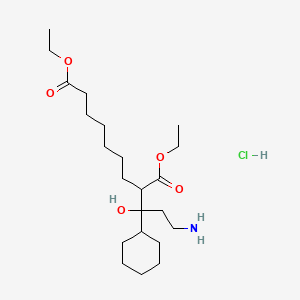
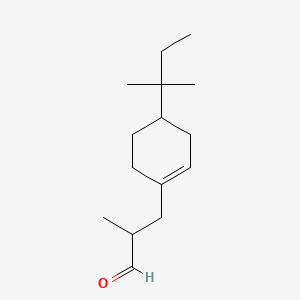
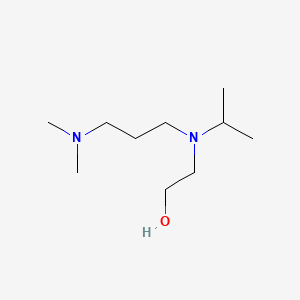
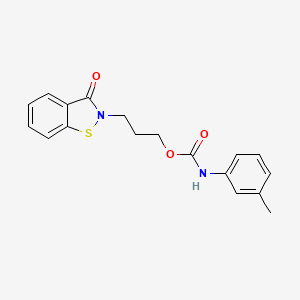
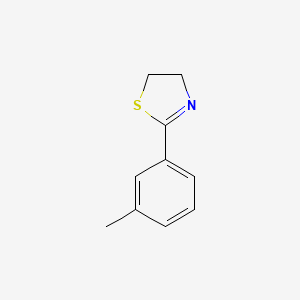
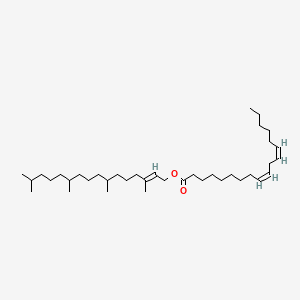
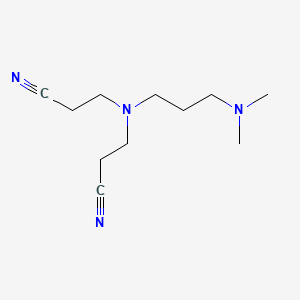
![9-[2-(2-Methoxyethoxy)ethoxy]-9-methyl-2,5,8-trioxa-9-siladodecan-12-amine](/img/structure/B12684563.png)
